![molecular formula C16H12F3N5O2 B2549099 (4-甲氧基苯基){1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}甲酮 CAS No. 861207-84-3](/img/structure/B2549099.png)

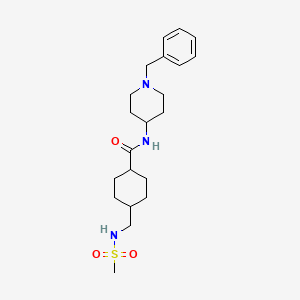

(4-甲氧基苯基){1-[4-甲基-6-(三氟甲基)-2-嘧啶基]-1H-1,2,3-三唑-4-基}甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves a series of reactions, including Suzuki-Miyaura cross-coupling reactions . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

- Tryptoline derivatives have attracted attention due to their various biological activities, including anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor effects .

- Notable examples of 1,3-disubstituted tryptoline derivatives include an antagonist of somatostatin receptor type 3, an antiviral agent for tobacco mosaic virus, and an antioxidant radical scavenger .

- Researchers have synthesized all four stereoisomers of tryptoline or tetrahydro-β-carboline using catalyst-free amidation of methyl ester with methylamine under mild conditions .

- The Pictet–Spengler reaction is commonly employed for modification at these positions, although severe conditions can impact the stereochemistry of the asymmetric carbon .

Biological Activities and Pharmacology

Synthetic Chemistry and Structural Modification

Cytotoxicity and Cell Viability

未来方向

The future research directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. The potential development of this compound as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of research .

作用机制

Target of action

Compounds containing the pyrimidine and triazole moieties are known to interact with a variety of biological targets. For example, pyrimidine derivatives are often used as antiviral, anti-inflammatory, and anticancer agents . Triazole derivatives, on the other hand, are known to exhibit antifungal, antibacterial, and antitubercular activities .

Mode of action

The mode of action of these compounds typically involves interaction with enzymes or receptors in the cell. For instance, some pyrimidine derivatives inhibit the action of certain enzymes, thereby preventing the synthesis of viral DNA .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the replication of viruses .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure. For instance, the presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of action

The molecular and cellular effects would depend on the compound’s mode of action and its specific targets. For example, if the compound inhibits a key enzyme in a viral replication pathway, it could lead to a decrease in viral load .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the compound’s ionization state and, consequently, its ability to interact with its targets .

属性

IUPAC Name |

(4-methoxyphenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2/c1-9-7-13(16(17,18)19)21-15(20-9)24-8-12(22-23-24)14(25)10-3-5-11(26-2)6-4-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZVYSGUSPLIMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)

![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)